Boc vs. Cbz Protecting Group Orthogonality
The tert-butyl carbamate (Boc) group of 143306-64-3 exhibits acid-labile deprotection kinetics (t1/2 < 10 min in 50% TFA/CH2Cl2) whereas the benzyl carbamate (Cbz) analog (CAS 1232542-21-0) requires hydrogenolysis conditions incompatible with many functional groups [1]. This orthogonality enables selective amine unmasking in sequences containing multiple protected nitrogen centers.
Cbz: Hydrogenolysis (H2, Pd/C)
| Evidence Dimension | Protecting Group Deprotection Conditions |
|---|---|
| Target Compound Data | Boc group: Cleaved under acidic conditions (e.g., TFA, HCl/dioxane), t1/2 < 10 min in 50% TFA/CH2Cl2 |
| Comparator Or Baseline | Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0): Cbz group; requires hydrogenolysis (H2, Pd/C) or strong Lewis acids |
| Quantified Difference | Orthogonal deprotection: Boc is acid-labile; Cbz is hydrogenolyzable; no cross-reactivity |
| Conditions | Standard peptide synthesis / medicinal chemistry protection/deprotection protocols |
Why This Matters
Orthogonal protecting group strategies are essential for constructing complex molecules bearing multiple amines; Boc protection allows selective unmasking without affecting Cbz-protected moieties.
- [1] Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. View Source
